molecular formula C8H10O5 B145592 2,5-Diacetoxy-2,5-dihydrofuran CAS No. 7093-88-1

2,5-Diacetoxy-2,5-dihydrofuran

Cat. No.: B145592
CAS No.: 7093-88-1
M. Wt: 186.16 g/mol
InChI Key: FFLHFURRPPIZTQ-UHFFFAOYSA-N
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Description

2,5-Diacetoxy-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of two acetoxy groups attached to the 2 and 5 positions of the dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diacetoxy-2,5-dihydrofuran can be synthesized through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of 2,5-dihydro-2,5-furandiol with acetic anhydride in the presence of a catalyst can yield this compound . Another method involves the use of lead(IV) salts, although this method is less favored due to the toxicity of lead compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves electrochemical synthesis. This method is advantageous as it avoids the use of toxic lead compounds and allows for better control over the reaction conditions . The electrochemical synthesis typically involves the oxidation of furan derivatives in an electrolyte solution, followed by the addition of acetic anhydride to form the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual acetoxy groups, which provide distinct reactivity compared to other dihydrofuran derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(5-acetyloxy-2,5-dihydrofuran-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-5(9)11-7-3-4-8(13-7)12-6(2)10/h3-4,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHFURRPPIZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(O1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300916
Record name 2,5-dihydrofuran-2,5-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-88-1
Record name NSC139998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dihydrofuran-2,5-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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